5-(Pyridin-2-yl)-1H-pyrazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-2-yl-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGWHMSDNCVLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896467-81-5 | |
| Record name | 3-(pyridin-2-yl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
De Novo Synthesis of the Pyrazole (B372694) Ring
The formation of the core pyrazole structure is a critical step, and several methods have been developed to achieve this, starting from acyclic precursors.
Cyclization Reactions involving Hydrazine (B178648) Derivatives and Appropriate Precursors
The most common and versatile method for synthesizing pyrazole rings, particularly 5-aminopyrazoles, is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound. nih.govmdpi.com For the synthesis of 5-(Pyridin-2-yl)-1H-pyrazol-4-amine, a key precursor is a β-ketonitrile bearing a pyridine (B92270) group, such as 3-oxo-3-(pyridin-2-yl)propanenitrile.
The reaction mechanism involves the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after dehydration. nih.govbeilstein-journals.orgbeilstein-journals.org This method is highly effective due to the reactivity of the β-ketonitrile functionality. nih.govbeilstein-journals.org The use of hydrazine hydrate (B1144303) will yield an N-unsubstituted pyrazole, while substituted hydrazines can be used to introduce a group at the N1 position.
A general representation of this synthesis is outlined below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| 3-oxo-3-(pyridin-2-yl)propanenitrile | Hydrazine hydrate | Reflux in ethanol | This compound |
This approach is advantageous due to the wide availability of starting materials and the generally high yields of the cyclization step.
1,3-Dipolar Cycloaddition Approaches
The 1,3-dipolar cycloaddition is a powerful tool in heterocyclic synthesis, providing a regioselective route to pyrazoles. sci-hub.se This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). sci-hub.seacs.org
To synthesize a 4-aminopyrazole derivative via this route, a specific strategy is required. One such approach involves the cycloaddition of a diazo compound with a nitroalkene, followed by reduction of the nitro group to an amine. For the target molecule, this would involve the reaction of 2-diazomethylpyridine with a suitable nitro-containing dipolarophile.
Alternatively, tosylhydrazones can serve as precursors to diazo compounds in situ. scispace.comrsc.org The reaction of a tosylhydrazone derived from a pyridine aldehyde with a nitroalkene can lead to a 4-nitropyrazole intermediate, which can then be reduced to the desired 4-aminopyrazole.
A representative reaction scheme is as follows:
| 1,3-Dipole Precursor | Dipolarophile | Intermediate | Final Product |
| Tosylhydrazone of 2-pyridinecarboxaldehyde (B72084) | 1-Nitroethene | 4-Nitro-5-(pyridin-2-yl)-1H-pyrazole | This compound |
This method offers good control over regioselectivity, which is determined by the electronic properties of the substituents on both the dipole and the dipolarophile. acs.org
Multi-component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like this compound in a single step. beilstein-journals.orgrsc.org These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. thieme-connect.com
A plausible MCR for the synthesis of the target compound would involve the condensation of 2-pyridinecarboxaldehyde, malononitrile (B47326), and hydrazine. In this reaction, the Knoevenagel condensation of the aldehyde and malononitrile would first form an intermediate, which then reacts with hydrazine to undergo cyclization, yielding the 4-aminopyrazole scaffold with the pyridine ring at the 5-position.
The table below summarizes a potential MCR pathway:
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |
| 2-Pyridinecarboxaldehyde | Malononitrile | Hydrazine hydrate | Base catalyst (e.g., piperidine), reflux | This compound |
MCRs are highly valued for their operational simplicity, reduction of waste, and the ability to rapidly generate molecular diversity. rsc.orgmdpi.com
Construction of the Pyridine Moiety and its Integration
An alternative synthetic strategy involves forming the bond between a pre-existing pyrazole ring and a pyridine ring.
Cross-Coupling Strategies for Pyridine-Pyrazole Linkage (e.g., Palladium-Catalyzed)
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example and is well-suited for linking heterocyclic rings. mdpi.comnih.gov
To synthesize this compound using this method, one could couple a 5-halo-1H-pyrazol-4-amine derivative with a pyridine-2-boronic acid or a related organoboron reagent. Conversely, the coupling could be performed between a 4-amino-1H-pyrazole-5-boronic acid and a 2-halopyridine. Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed for these transformations. mdpi.com
An example of a Suzuki cross-coupling approach is detailed below:
| Pyrazole Substrate | Pyridine Substrate | Catalyst | Base | Product |
| 5-Bromo-1H-pyrazol-4-amine | Pyridine-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | This compound |
The success of this reaction can sometimes be hindered if the substrates contain functional groups that can deactivate the catalyst, such as certain nitrogen-containing groups. mdpi.com In such cases, protection of the amino group on the pyrazole or careful selection of reaction conditions may be necessary.
Condensation Reactions with Pyridine-Containing Intermediates
Condensation reactions provide a direct method for fusing or linking heterocyclic systems. The synthesis of this compound can be achieved by reacting a suitable pyrazole precursor with a pyridine-containing electrophile.
For instance, the synthesis of pyrazolo[3,4-b]pyridines often starts from 5-aminopyrazoles which react with 1,3-dielectrophiles to construct the pyridine ring. beilstein-journals.orgmdpi.com A related approach to the target molecule could involve the reaction of a 4-aminopyrazole with a pyridine derivative that can undergo a condensation reaction.
A more direct route involves the condensation of 2-hydrazinylpyridine with a suitable three-carbon synthon that already contains the precursor to the C4-amine group. mdpi.com Another documented reaction shows the condensation between a 5-aminopyrazole and 2-pyridinecarboxaldehyde to form an N-pyrazolyl imine, indicating the potential for C-N bond formation. researchgate.net The formation of the C-C bond between the pyrazole and pyridine rings via condensation is also a viable strategy, often catalyzed by acid or base.
Green Chemistry Principles in Synthetic Route Design
The development of environmentally benign synthetic methods is a cornerstone of modern chemical research. For the synthesis of this compound and related pyrazole derivatives, several green chemistry approaches have been explored to minimize environmental impact and enhance efficiency.
Solvent-Free Reactions
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. These reactions can be promoted by grinding, microwave irradiation, or thermal heating. researchgate.netrsc.org For instance, the synthesis of fused pyrazolo[1,5-a]pyrimidines has been achieved in good yields through the solvent-free reaction of 5-amino-1H-pyrazoles with β-triketones. researchgate.net This approach not only reduces waste but can also lead to shorter reaction times and simpler purification procedures. researchgate.net In some cases, grinding the reactants together in a mortar and pestle with a catalytic amount of acid is sufficient to drive the reaction to completion in a matter of minutes.
Microwave-assisted synthesis under solvent-free conditions has also emerged as a powerful tool for the formation of pyrazole-containing heterocycles. beilstein-journals.orgnih.gov This technique often results in higher yields and significantly reduced reaction times compared to conventional heating methods. nih.gov The synthesis of aminopyrazole-thioether derivatives has been successfully achieved using a free-metal and free-solvent multicomponent reaction mediated by iodine. mdpi.com
Aqueous Medium Synthesis
Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. The synthesis of pyrazoles in an aqueous medium has been demonstrated to be a simple, highly efficient, and environmentally friendly method. researchgate.net One-pot condensation reactions of α,β-unsaturated carbonyl compounds with tosyl hydrazide in water have been developed, showing tolerance for various functional groups and providing good to excellent yields. researchgate.net Furthermore, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been successfully carried out in an aqueous green medium using acetic acid as a catalyst at ambient temperature. bohrium.com The use of water as a solvent is not only environmentally friendly but can also influence the selectivity and reactivity of the chemical transformation. beilstein-journals.orgchem-soc.si
| Catalyst/Promoter | Reactants | Solvent | Conditions | Yield | Reference |
| Acetic Acid | Arylaldehydes, Malononitrile, 3-Amino-1H-pyrazol-5(4H)-one | Water | Ambient Temperature | Good | bohrium.com |
| FeCl3/PVP | Arylhydrazines, Malononitrile derivatives | Water/PEG-400 | - | Up to 97% | mdpi.com |
| None | α,β-Unsaturated Carbonyl Compounds, Tosyl Hydrazide | Water | - | Good to Excellent | researchgate.net |
Atom Economy and Efficiency Considerations
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. One-pot synthesis methodologies are a prime example of an atom-economical approach, as they combine multiple reaction steps in a single vessel without the need to isolate intermediates, thus saving time, resources, and reducing waste. mdpi.com The synthesis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile via a one-pot transformation is a notable example of this efficient approach. mdpi.com
Researchers are increasingly focusing on metrics like "yield economy," "atom economy," "reaction mass efficiency," and "optimum efficiency" to compare different synthetic techniques, such as microwave-assisted and grinding methods, with conventional approaches. nih.gov These evaluations often highlight the superior efficiency of greener methods. nih.gov
Mechanistic Investigations of Synthetic Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product formation.
Reaction Mechanism Elucidation
The formation of the pyrazole ring, a core component of the target molecule, typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. cdnsciencepub.comresearchgate.netmdpi.comnih.gov The reaction between a monosubstituted hydrazine and a non-symmetrical β-diketone can be complex, potentially leading to a mixture of pyrazole isomers. researchgate.net The mechanism is generally accepted to proceed through the formation of a key intermediate, a 3,5-dihydroxypyrazolidine. researchgate.net The initial nucleophilic attack can occur from either nitrogen of the hydrazine at either carbonyl carbon of the diketone, leading to different possible pathways. researchgate.net
In the synthesis of fused pyrazolo[1,5-a]pyrimidines, the reaction is believed to proceed through the initial nucleophilic attack of the exocyclic primary amino group of the 5-aminopyrazole onto the β-triketone. researchgate.net The regioselectivity of such reactions can often be confirmed through techniques like X-ray crystallography. Theoretical studies, such as those using Density Functional Theory (DFT), have also been employed to explore the reaction mechanism of related pyrazole syntheses at a molecular level, helping to identify the most probable reaction pathways and the structures of intermediates and transition states. tandfonline.com
Kinetic Studies of Key Synthetic Steps
Kinetic studies provide valuable insights into the rates of reaction steps and can help to identify the rate-determining step of a synthetic transformation. For the reaction of hydrazines with β-dicarbonyl compounds, it has been proposed that the dehydration of a pair of 3,5-dihydroxypyrazolidine intermediates kinetically controls the isomeric ratio of the final pyrazole products. cdnsciencepub.comresearchgate.net
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound and its structural analogs is highly dependent on the careful optimization of various reaction parameters. Research into the synthesis of pyridinyl-pyrazole scaffolds and related heterocyclic systems demonstrates that variables such as the choice of catalyst, solvent, temperature, and reaction time play a critical role in maximizing product yields and purity. Optimization studies focus on navigating the complex interplay between these factors to favor the desired reaction pathway while suppressing the formation of impurities and side products.
Detailed investigations into related pyrazole syntheses reveal common strategies for optimization. These typically involve systematic screening of catalysts and solvents, fine-tuning thermal conditions, and adjusting reagent stoichiometry. For instance, in multi-component reactions leading to fused pyrazole systems, the selection of an appropriate catalyst and solvent combination can be the difference between low and excellent yields. beilstein-journals.orgnih.gov Similarly, for condensation and cyclization reactions, temperature and time are critical variables that are often adjusted to achieve optimal outcomes. nih.govbeilstein-journals.org
Influence of Catalyst and Solvent System
The catalyst and solvent are fundamental to the reaction environment and significantly influence both reaction rate and final yield. In the synthesis of complex heterocyclic systems incorporating the 5-aminopyrazole moiety, different catalyst/solvent combinations have been shown to produce dramatically different results. For example, a study on a two-stage, one-pot reaction to form a complex pyrazole derivative found that a pyridine/ethanol system gave a final yield of 83%, whereas a morpholine/acetonitrile (B52724) system yielded only 61% under similar conditions. mdpi.com This highlights the superior performance of the pyridine/ethanol mixture for the second, thermodynamically controlled stage of the process which was conducted at reflux. mdpi.com
In the synthesis of pyrazole-pyridine conjugates linked by an amide, an extensive optimization of conditions was performed. beilstein-journals.org The choice of both oxidant and solvent was found to be critical. The study systematically varied these parameters to improve the yield of the desired product, 5-(4-fluorophenyl)-1-phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide. The results demonstrated that hydrogen peroxide (H₂O₂) was a more effective oxidant than tert-butyl hydroperoxide (TBHP) and that tetrahydrofuran (B95107) (THF) was the optimal solvent, affording a yield of 61%. beilstein-journals.org
Table 1: Optimization of Oxidative Amidation Reaction Conditions A summary of selected data from an optimization study for the formation of a pyrazole-pyridine conjugate, illustrating the impact of oxidant and solvent on product yield. beilstein-journals.org
| Entry | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 1 | TBHP (3.0) | DMSO | 130 | 20 | 29 |
| 2 | TBHP (3.0) | THF (10.0 equiv) | 100 | 9 | 42 |
| 3 | H₂O₂ (10.0) | DMSO (2.0 equiv) | 70 | 4 | 50 |
| 4 | H₂O₂ (10.0) | CH₃CN (2.0 equiv) | 70 | 5 | 56 |
| 5 | H₂O₂ (10.0) | THF (2.0 equiv) | 70 | 7 | 58 |
Data adapted from a study on the synthesis of 5-(4-fluorophenyl)-1-phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide. beilstein-journals.org
Effect of Temperature and Reaction Time
Temperature and reaction duration are interdependent parameters that must be carefully controlled. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts or decomposition of the target compound. One study on the formation of pyrazolo[3,4-b]pyridin-6-ones investigated the elimination of a benzamide (B126) group in a superbasic medium. nih.gov The reaction was optimized by heating the starting material in dimethyl sulfoxide (B87167) (DMSO) in the presence of a base at various temperatures and for different durations. The results showed that the optimal conditions were heating at 150 °C for 3.5 hours with potassium tert-butoxide (t-BuOK) as the base, achieving a 99% yield. nih.gov Shorter times or lower temperatures resulted in incomplete conversion. nih.gov
Table 2: Optimization of Benzamide Elimination Selected data illustrating the effect of temperature, time, and base on the yield of a pyrazolo[3,4-b]pyridin-6-one. nih.gov
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | KOH | 90 | 6 | 21 |
| 2 | KOH | 120 | 3.5 | 45 |
| 3 | t-BuOK | 120 | 1.5 | 78 |
| 4 | t-BuOK | 150 | 1.5 | 92 |
| 5 | t-BuOK | 150 | 3.5 | 99 |
Data adapted from a study on the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov
Role of Reagents and Stoichiometry
The nature of the starting materials and their molar ratios are crucial for directing the reaction toward the desired product. In the synthesis of a complex hexaazamacrocycle from a pyrazolo[3,4-d]pyrimidine intermediate, the stoichiometry of hydrazine hydrate was a key parameter for optimization. beilstein-journals.org The study found that using 1.5 to 2.0 equivalents of hydrazine hydrate in methanol (B129727) at reflux for 3 hours provided the best results, yielding the target macrocycle in 36% yield with high purity. beilstein-journals.org Using a different stoichiometry or solvent led to lower conversions, reduced purity, or poor yields. beilstein-journals.org This demonstrates the importance of precisely controlling the amount of each reagent to achieve an optimal outcome. Furthermore, the synthesis of certain pyrazole derivatives has been shown to be sensitive to the electronic and steric properties of substituents on the reacting diketone, with yields varying significantly based on these structural features. acs.org
Chemical Reactivity and Derivatization Strategies
Functionalization of the Pyrazole (B372694) Nitrogen Atoms
The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. Due to annular tautomerism in 1H-pyrazoles, functionalization can potentially occur at either nitrogen atom, leading to isomeric products. The regioselectivity of these reactions is often influenced by the steric and electronic nature of the substituents on the pyrazole ring, the electrophile used, and the reaction conditions.
N-alkylation and N-acylation are fundamental strategies for derivatizing the pyrazole core. These reactions introduce alkyl or acyl groups onto the ring nitrogen, which can significantly alter the compound's physicochemical properties.
N-Alkylation: The N-alkylation of pyrazoles is a common method for introducing diverse substituents. For instance, pyrazole derivatives can undergo N-alkylation using reagents like cyclopentylmethyl methanesulfonate (B1217627) in the presence of a base. nih.gov Stepwise Suzuki coupling reactions can then be employed to build more complex structures. nih.gov The reaction of pyrazole derivatives with reagents such as (1H-pyrazol-1-yl)methanol in a polar aprotic solvent like acetonitrile (B52724) promotes SN2-type reactions, yielding N-alkylated products. mdpi.com The choice of solvent and base is crucial in directing the regioselectivity of the alkylation.
N-Acylation: Acylation of the pyrazole nitrogen atoms can be achieved using acylating agents like acyl chlorides or anhydrides. It is important to note that 1H-pyrazol-5-amines can exhibit annular tautomerism, which means acylation can occur at either of the annular nitrogen atoms or the exocyclic amino group. nih.gov The reaction of pyridyl-substituted 4-aminopyrazoles with acetic anhydride (B1165640) demonstrates the possibility of acylating the pyrazole ring. researchgate.net The specific product formed often depends on the reaction conditions and the inherent reactivity of the different nitrogen atoms in the substrate. nih.gov
The synthesis of N-substituted derivatives of 5-(pyridin-2-yl)-1H-pyrazol-4-amine allows for the systematic modification of its structure.
Research on related pyrazole structures demonstrates that N-alkylation can be achieved under various conditions. For example, N-alkylation of a pyrazole boronic ester has been accomplished using an alkyl methanesulfonate, leading to the desired N-substituted product in good yield. nih.gov Another general method involves the condensation of primary amines with (1H-pyrazol-1-yl)methanol to afford N-alkylated pyrazoles. mdpi.com These methods highlight the potential pathways for introducing a wide range of alkyl and aryl substituents onto the pyrazole nitrogen of the title compound.
| Reagent | Reaction Type | Product Type | Reference |
| Cyclopentylmethyl methanesulfonate | N-Alkylation | N-alkylated pyrazole | nih.gov |
| (1H-Pyrazol-1-yl)methanol | N-Alkylation | N-alkylated pyrazole | mdpi.com |
| Acetic Anhydride | N-Acylation | N-acylated pyrazole | researchgate.net |
| 2-Iodobenzoyl chloride | N-Acylation | N-acylated pyrazole | nih.gov |
Reactions Involving the Pyrazole Amine Functionality
The primary amino group at the C4 position of the pyrazole ring is a key site for derivatization, offering a gateway to a multitude of functional group transformations and the construction of fused heterocyclic systems.
The exocyclic amino group of this compound can readily react with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction typically occurs under reflux in a suitable solvent, sometimes with acid catalysis. nih.govijcrt.org
The general procedure involves refluxing the aminopyrazole with a slight molar excess of the corresponding aldehyde or ketone in an alcoholic solvent. mdpi.comresearchgate.net The formation of the Schiff base is confirmed by the appearance of a characteristic signal for the azomethine proton (–N=CH–) in the 1H-NMR spectrum. nih.gov These reactions are versatile, allowing for the introduction of a wide variety of aryl and alkyl substituents, thereby modulating the steric and electronic properties of the final molecule. mdpi.comgsconlinepress.com
| Reactant | Product | Reaction Conditions | Reference |
| Aromatic Aldehydes | Schiff Base (Imine) | Ethanol, reflux | mdpi.com |
| Ketones | Schiff Base (Imine) | Ethanol, reflux, acid catalysis | nih.gov |
| 5-Methyl thiophene (B33073) 2-carboxaldehyde | Schiff Base | Ethanol, reflux at 65 °C | ijcrt.org |
The nucleophilic amino group is susceptible to acylation and sulfonylation, leading to the formation of amides and sulfonamides, respectively.
Acylation: Acylation can be carried out using acylating agents such as cyanoacetic acid in the presence of acetic anhydride. mdpi.comresearchgate.net This reaction yields the corresponding N-cyanoacetamide derivative, which can serve as a precursor for further cyclization reactions. mdpi.comresearchgate.net
Sulfonylation: Sulfonylation of the amino group is typically achieved by reacting the aminopyrazole with an arylsulfonyl chloride in the presence of a base like triethylamine. mdpi.com This reaction can be chemoselective, with amination sometimes competing with sulfonylation depending on the substrate and reaction conditions. chemrxiv.org The resulting pyrazole-sulfonamide hybrids are a class of compounds with significant interest in medicinal chemistry. mdpi.com
5-Aminopyrazoles are crucial building blocks for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgnih.gov This bicyclic system is an analog of purine (B94841) and is of great interest in medicinal chemistry.
The construction of the pyrimidine (B1678525) ring onto the pyrazole core is typically achieved through cyclocondensation reactions with various C1-synthons. A common method involves reacting the 5-aminopyrazole with formamide (B127407) under reflux, which serves as both the reagent and the solvent, to yield the corresponding 4-aminopyrazolo[3,4-d]pyrimidine. ekb.eg Alternatively, heating the aminopyrazole with formic acid can lead to the formation of a pyrazolo[3,4-d]pyrimidin-4-one derivative. ekb.eg Another versatile approach is the reaction with triethyl orthoformate, followed by cyclization with an amine, which allows for the introduction of various substituents on the newly formed pyrimidine ring. uminho.pt These one-pot or stepwise syntheses provide efficient routes to this important class of fused heterocycles. nih.gov
| Reagent(s) | Product Type | Reference |
| Formamide | 4-Aminopyrazolo[3,4-d]pyrimidine | ekb.eg |
| Formic Acid | Pyrazolo[3,4-d]pyrimidin-4-one | ekb.eg |
| Triethyl orthoformate, then an amine | N-Substituted pyrazolo[3,4-d]pyrimidine | uminho.pt |
| N,N-substituted amides, PBr3, Hexamethyldisilazane | Substituted pyrazolo[3,4-d]pyrimidine | nih.gov |
Electrophilic and Nucleophilic Substitution on the Pyridine (B92270) Ring
The pyridine ring within the this compound molecule is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. Conversely, it is activated for nucleophilic substitution, particularly at the positions ortho and para to the ring nitrogen (C2 and C4). The presence of the pyrazolyl substituent further influences the ring's electronic properties and, consequently, its reactivity.
Regioselectivity and Chemoselectivity Studies
The regioselectivity of substitution reactions on the pyridine ring is a critical consideration. The inherent electronic properties of pyridine direct nucleophilic attack to the C2/C6 and C4 positions. nih.gov In the context of this compound, the C2 position is already substituted. Therefore, nucleophilic attack would be anticipated at the C4 and C6 positions of the pyridine ring. The presence of substituents on the pyridine ring can further direct incoming groups. For instance, an electron-withdrawing group like a trifluoromethyl group can activate an adjacent position for oxidative addition in cross-coupling reactions. nih.gov
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation of the pyridine ring is a common strategy to introduce a functional handle for subsequent cross-coupling reactions. nih.gov Direct C-H halogenation of pyridine rings can be achieved using various reagents. researchgate.net For instance, pyridine N-oxides can be regioselectively halogenated at the 2-position. researchgate.net Once halogenated, these positions become active sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. rsc.orgyoutube.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the pyridine ring. The site-selectivity of these cross-coupling reactions on polyhalogenated pyridines is influenced by the electronic nature of the positions, with oxidative addition generally favored at the more electron-deficient C2 and C4 positions. nih.gov
Formation of Fused Heterocyclic Systems
The 4-amino-5-substituted pyrazole core of this compound is an excellent precursor for the synthesis of various fused heterocyclic systems. The amino group and the adjacent ring nitrogen and carbon atoms can participate in cyclization reactions with appropriate bifunctional reagents.
Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that can be synthesized from 5-aminopyrazole derivatives. beilstein-journals.org One common method involves the multicomponent reaction of a 5-aminopyrazole, an aldehyde, and a β-diketone or a related active methylene (B1212753) compound. beilstein-journals.org For instance, the reaction of 5-aminopyrazoles with aromatic aldehydes and cyclic β-diketones can yield pyrazolo[3,4-b]pyridine derivatives. researchgate.net Another approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. beilstein-journals.org The reaction of 5-aminopyrazoles with azlactones has also been reported to produce tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can be further transformed. thieme-connect.comnih.govbeilstein-journals.org Furthermore, a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes provides a route to functionalized pyrazolo[3,4-b]pyridines. nih.gov An enantioselective synthesis of pyrazolo[3,4-b]pyridones has been achieved through an N-heterocyclic carbene-catalyzed [3+3] annulation of enals with 5-aminopyrazoles. acs.org
Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of 3- or 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. acs.orgcdnsciencepub.comsemanticscholar.org A one-step synthesis has been developed via a copper(II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles. acs.orgnih.gov The reaction of aminopyrazoles with enaminonitriles or enaminones is another established route to this fused ring system. semanticscholar.org The regioselectivity of these cyclization reactions is a key factor, and studies have been conducted to determine the orientation of the final product. semanticscholar.org Additionally, K2S2O8-promoted tandem cyclization/oxidative halogenation of enaminones and aminopyrazoles provides access to 3-halo-pyrazolo[1,5-a]pyrimidines. nih.govacs.org
Other Annulated Heterocycles (e.g., Imidazo[4,5-c]pyrazoles)
The versatile reactivity of the 4,5-diaminopyrazole system, which can be derived from this compound, allows for the synthesis of other fused heterocycles. For example, imidazo[4,5-c]pyrazoles can be prepared from 4,5-diaminopyrazole precursors. One synthetic route involves the treatment of diaminopyrazole derivatives with thiophosgene (B130339) to form an isothiocyanate, which then undergoes intramolecular cyclization upon heating to yield imidazo[4,5-c]pyrazole-5-thiones. clockss.orgresearchgate.net Another approach is based on the copper-catalyzed cyclization of N'-(4-halopyrazol-5-yl)amidines, which can be prepared from 5-aminopyrazoles. nih.gov
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 5-(Pyridin-2-yl)-1H-pyrazol-4-amine has yielded a wealth of information.
One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of this compound displays a series of distinct signals corresponding to the different protons in the molecule. The aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic currents. The amine (NH₂) and pyrazole (NH) protons are often observed as broader signals and their chemical shifts can be sensitive to solvent, concentration, and temperature.
¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms of the pyridine and pyrazole rings appear at distinct chemical shifts, with those bonded to nitrogen atoms generally showing characteristic downfield shifts.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazole-H3 | ~7.8 | ~135 |
| Pyridine-H3' | ~7.2 | ~122 |
| Pyridine-H4' | ~7.8 | ~137 |
| Pyridine-H5' | ~7.3 | ~123 |
| Pyridine-H6' | ~8.5 | ~149 |
| Pyrazole-C3 | - | ~135 |
| Pyrazole-C4 | - | ~120 |
| Pyrazole-C5 | - | ~145 |
| Pyridine-C2' | - | ~150 |
| Pyridine-C3' | - | ~122 |
| Pyridine-C4' | - | ~137 |
| Pyridine-C5' | - | ~123 |
| Pyridine-C6' | - | ~149 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the pyridine and pyrazole rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, providing definitive C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the entire molecular skeleton and confirming the connection between the pyridine and pyrazole rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.
While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can probe the structure in its solid form. This is particularly important for identifying and characterizing different crystalline forms (polymorphs) or amorphous states, which can have different physical properties. ssNMR can reveal details about intermolecular packing and hydrogen bonding in the solid state.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy complements NMR by providing information about the functional groups and bonding within the molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is characterized by specific absorption bands. The N-H stretching vibrations of the amine and pyrazole groups are typically observed in the region of 3200-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations can also be identified.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, aiding in the conformational analysis.
Table 2: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| N-H (Amine, Pyrazole) | Stretching | 3200-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=N, C=C (Aromatic Rings) | Stretching | 1400-1600 |
| N-H | Bending | 1550-1650 |
| C-N | Stretching | 1200-1350 |
The precise positions and shapes of the vibrational bands can provide clues about the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding. For instance, the broadening and shifting of the N-H stretching bands in the FT-IR spectrum can indicate the presence of strong hydrogen bonds between molecules in the solid state. By comparing the spectra in different states (e.g., solid vs. solution), insights into the conformational flexibility of the molecule can be gained. The relative orientation of the pyridinyl and pyrazolyl rings can be influenced by these intermolecular forces.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be essential to confirm the elemental formula of this compound, which is C₈H₈N₄. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Adduct | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₈H₉N₄⁺ | 161.0822 |
| [M+Na]⁺ | C₈H₈N₄Na⁺ | 183.0641 |
| [M-H]⁻ | C₈H₇N₄⁻ | 159.0676 |
This table presents theoretically calculated values and awaits experimental verification.
Fragmentation Pathway Analysis for Structural Confirmation
Analysis of the fragmentation patterns in mass spectrometry provides valuable information for structural elucidation. While specific experimental data for this compound is unavailable, a general fragmentation scheme can be proposed based on the known fragmentation of pyrazole and pyridine rings. Common fragmentation pathways would likely involve the cleavage of the bond between the two heterocyclic rings and characteristic fissions within each ring system.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.
Elucidation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The presence of an amino group and nitrogen atoms in both heterocyclic rings suggests that hydrogen bonding would be a significant intermolecular force in the crystal structure of this compound. Furthermore, the aromatic nature of both rings indicates the potential for π-π stacking interactions, where the electron-rich clouds of adjacent rings align. These interactions are crucial in dictating the crystal packing.
Crystal Packing and Supramolecular Architecture
The combination of hydrogen bonding and π-π stacking would lead to a specific three-dimensional arrangement of the molecules in the crystal, known as the supramolecular architecture. Understanding this architecture is important for predicting the material's physical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, this technique provides valuable insights into the π-electron system and the influence of substituents and the solvent environment.
Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of a compound like this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyridinyl and pyrazole ring systems. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Region (nm) | Chromophore |
| π → π | 200-400 | Pyridine ring, Pyrazole ring |
| n → π | >300 | Nitrogen heteroatoms |
Note: This table is predictive and based on the analysis of similar chemical structures. Actual experimental values may vary.
Tautomerism and Solvent Effects on Electronic Spectra
The phenomenon of tautomerism is a significant consideration for this compound. The pyrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H- tautomers, depending on the position of the proton on the nitrogen atoms of the pyrazole ring. Furthermore, the amino group introduces the possibility of amino-imino tautomerism.
The equilibrium between these tautomers can be influenced by the solvent polarity. Changes in the solvent environment can lead to shifts in the absorption maxima (solvatochromism). A study on the tautomeric behavior of 1-(2-pyridinyl)-2-pyrazolin-5-one, a related compound, demonstrated the significant role of the solvent in determining the predominant tautomeric form in solution, which was investigated using NMR spectroscopy. researchgate.netclockss.org
For this compound, it is anticipated that in polar protic solvents, hydrogen bonding interactions could stabilize one tautomer over another, leading to a shift in the λmax values. For example, a more polar solvent might favor a tautomer with a larger dipole moment. By systematically studying the UV-Vis spectrum in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water), it would be possible to gain insights into the tautomeric equilibrium and the nature of the electronic transitions.
Table 2: Potential Tautomeric Forms of this compound
| Tautomer Name | Structural Description |
| This compound | Proton on N1 of the pyrazole ring |
| 3-(Pyridin-2-yl)-2H-pyrazol-4-amine | Proton on N2 of the pyrazole ring |
| 5-(Pyridin-2-yl)-1H-pyrazol-4(5H)-imine | Imino tautomer |
Note: The relative stability and population of these tautomers in different environments would require further experimental and computational investigation.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org For 5-(Pyridin-2-yl)-1H-pyrazol-4-amine, these methods would provide deep insights into its electronic nature and reactivity.
Electronic Structure and Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nist.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. chalcogen.ro
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. chalcogen.ronih.gov A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. chemrxiv.org For a molecule like this compound, DFT calculations would map the electron density distribution of these frontier orbitals, revealing which parts of the molecule (the pyridine (B92270) ring, the pyrazole (B372694) ring, or the amine group) are the primary sites for electron donation and acceptance.
Table 1: Hypothetical HOMO-LUMO Data for this compound (Note: This table is for illustrative purposes only as no specific data has been found.)
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Wavelengths)
Computational methods can accurately predict various spectroscopic parameters.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts with experimental data helps confirm the molecular structure.
Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of a molecule, which correspond to the peaks in an Infrared (IR) and Raman spectrum. This allows for the assignment of experimental spectral bands to specific bond stretches, bends, and torsions.
UV-Vis Wavelengths: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic transition energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. This provides information about the electronic excitations within the molecule.
Electrostatic Potential Surface (MEP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the total electron density on the surface of a molecule. researchgate.net It is an invaluable tool for predicting reactivity. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) show electron-poor areas prone to nucleophilic attack. For this compound, an MEP analysis would identify the most likely sites for hydrogen bonding, as well as electrophilic and nucleophilic interactions.
Conformational Analysis and Potential Energy Surfaces
The this compound molecule has rotational freedom around the single bond connecting the pyridine and pyrazole rings. Conformational analysis involves calculating the energy of the molecule as this bond is rotated, resulting in a potential energy surface. This analysis would identify the most stable conformation (the global minimum) and any other low-energy conformers, as well as the energy barriers for rotation between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Tautomerism and Isomerism: Energetics and Relative Stabilities
Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. nih.gov The pyrazole ring system is well-known for its potential for tautomerism. This compound can exist in several tautomeric forms due to the movement of protons between the nitrogen atoms of the pyrazole ring and the exocyclic amine group.
Computational chemistry can be used to calculate the relative energies (Gibbs free energies) of these different tautomers in the gas phase and in various solvents. researchgate.netwuxiapptec.com These calculations would determine which tautomer is the most stable under different conditions and predict the equilibrium constants between them. researchgate.net
Table 2: List of Potential Tautomers of this compound (Note: Energetic data is required to determine relative stability.)
| Tautomer Name | Description |
|---|---|
| This compound | Proton on N1 of pyrazole |
| 5-(Pyridin-2-yl)-2H-pyrazol-4-amine | Proton on N2 of pyrazole |
| 5-(Pyridin-2-yl)-1,2-dihydropyrazol-4-imine | Imino form with proton on N1 |
Molecular Dynamics Simulations (e.g., Solvation Dynamics, Conformational Sampling)
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations could be used to:
Study Solvation: Analyze how solvent molecules (like water) arrange themselves around the solute and calculate the solvation free energy.
Perform Conformational Sampling: Explore the full range of accessible conformations of the molecule at a given temperature, providing a more dynamic picture than static conformational analysis. This can reveal how molecular flexibility might play a role in its biological or chemical function.
Prediction of Physico-Chemical Properties (beyond basic identification, e.g., pKa, Redox Potentials)
Detailed theoretical predictions for the pKa and redox potentials of this compound have not been specifically reported. However, the methodologies for calculating these properties for similar heterocyclic compounds are well-established.
The acidity (pKa) of the pyrazole and pyridine nitrogen atoms, as well as the amino group, is a key determinant of the compound's behavior in biological systems. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with deprotonation in a solvent continuum model. The redox potential, a measure of a molecule's ability to be oxidized or reduced, is crucial for understanding its potential role in electrochemical applications or as a pro-drug. Theoretical calculations of redox potentials typically involve computing the energies of the neutral and ionized species in both the gas phase and solution.
For context, studies on other pyrazole derivatives have shown that the electronic nature of substituents significantly influences these properties. For instance, electron-withdrawing groups tend to increase acidity (lower pKa) and raise the redox potential, making the compound easier to reduce. Conversely, electron-donating groups generally decrease acidity and lower the redox potential. Given the presence of both an electron-donating amino group and an electron-withdrawing pyridine ring, the precise values for this compound would depend on the interplay of these electronic effects.
Table 1: Predicted Physico-Chemical Properties of this compound (Illustrative)
| Property | Predicted Value | Methodological Approach (General) |
| pKa (Pyrazole NH) | Data not available | DFT calculations with a solvent model |
| pKa (Pyridyl N) | Data not available | DFT calculations with a solvent model |
| pKa (Amino NH₂) | Data not available | DFT calculations with a solvent model |
| Redox Potential | Data not available | DFT calculations of ionization potential and electron affinity |
Note: The table above is for illustrative purposes. Specific values for this compound are not available in the reviewed literature.
Applications in Coordination Chemistry and Materials Science
Catalysis
Mechanistic Studies of Catalytic Cycles
The unique structural arrangement of 5-(pyridin-2-yl)-1H-pyrazol-4-amine, featuring a Brønsted acidic pyrazole (B372694) N-H group, a Lewis basic pyridine (B92270) nitrogen, and an adjacent nucleophilic amino group, makes it a versatile ligand for catalysis. While specific mechanistic studies focusing solely on this compound are not extensively documented, the catalytic behavior of closely related pyridinyl-pyrazole complexes provides significant insight into potential reaction pathways.
In transition metal catalysis, particularly with ruthenium(II) and iridium(III), ligands containing both pyrazole and pyridine moieties are known to facilitate a variety of transformations, including transfer hydrogenation of ketones and dehydrogenation of formic acid. nih.gov The introduction of a pyridyl group onto a pyrazole ligand has been shown to enhance catalytic activity. nih.gov A proposed mechanism for this enhancement involves the cooperation between the metal center and the ligand's functional groups. nih.gov
For instance, in the transfer hydrogenation of ketones, the pyridinyl-pyrazole ligand typically acts as a bidentate or tridentate coordinator to the metal center. The catalytic cycle is thought to involve the following key steps:
Formation of a Metal-Hydride Species: The catalyst is activated by reacting with a hydrogen source, such as isopropanol (B130326) or formic acid, to form a reactive metal-hydride intermediate.
Substrate Coordination: The ketone substrate coordinates to the electron-deficient metal center.
Hydride Transfer: The hydride is transferred from the metal to the polarized carbonyl carbon of the ketone. Simultaneously, the pyrazole N-H group can act as a proton source, participating in a proton relay system to protonate the ketone's oxygen atom, thereby facilitating the reduction. This "push-pull" mechanism, where the ligand actively participates in the bond-breaking and bond-forming steps, is a hallmark of bifunctional catalysis.
Product Release and Catalyst Regeneration: The resulting alcohol product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
The presence of the 4-amino group in this compound could further influence the catalytic cycle by modulating the electronic properties of the pyrazole ring or by participating in secondary coordination or hydrogen-bonding interactions that stabilize transition states. The amphiprotic nature of the pyrazole unit, capable of both donating and accepting protons, is a crucial feature in these catalytic processes. nih.gov
Optoelectronic and Functional Materials
The fusion of an electron-donating aminopyrazole system with an electron-withdrawing pyridine ring gives this compound inherent electronic characteristics suitable for applications in optoelectronic and functional materials. This donor-acceptor character, combined with its robust metal-chelating ability, makes the compound and its derivatives promising candidates for luminescent materials, charge-transport layers in electronic devices, and chemical sensors.
Luminescence Properties and Photophysical Studies
While the intrinsic luminescence of this compound may be modest, its true potential is realized when it functions as a ligand in coordination complexes, particularly with d¹⁰ metals like copper(I). Pyridinyl-pyrazole ligands are known to form highly emissive complexes, and their photophysical properties have been a subject of intense research. mdpi.comresearchgate.net
Complexes of the type [Cu(N^N)(P^P)]⁺, where N^N is a bidentate pyridinyl-pyrazole ligand and P^P is a diphosphine ligand, often exhibit bright photoluminescence. mdpi.com The emission typically originates from a metal-to-ligand charge-transfer (MLCT) excited state. mdpi.com The photophysical properties, including emission color, quantum yield (QY), and excited-state lifetime, are highly tunable and depend critically on the steric and electronic properties of the ligands. mdpi.comresearchgate.net For example, using bulky and rigid phosphine (B1218219) co-ligands can enhance the quantum yield by suppressing non-radiative decay pathways caused by structural distortions in the excited state. mdpi.com
Studies on a series of cationic copper(I) complexes with a 3-(2-pyridyl)-5-phenyl-pyrazole ligand and various phosphines demonstrated yellow-green emission in the solid state, with quantum yields ranging dramatically from 1% to as high as 78%. mdpi.com This variability underscores the profound impact of the ligand sphere on the complex's photophysical behavior.
Table 1: Photophysical Data for Representative Copper(I) Complexes with Pyridinyl-Pyrazole and Phosphine Ligands
| Complex/Ligand | Emission Max (λem), nm | Quantum Yield (Φ), % | Lifetime (τ), μs | Reference |
| [Cu(Py-Pz)(dppbz)]⁺ | 545 | 23 | 19.1 | mdpi.com |
| [Cu(Py-Pz)(Xantphos)]⁺ | 523 | 78 | 20.3 | mdpi.com |
| [Cu(Py-Pz)(DPEPhos)]⁺ | 563 | 28 | 30.2 | mdpi.com |
| [Cu(Py-Pz)(PPh₃)₂]⁺ | 648 | <1 | 119.0 | mdpi.com |
| Data for complexes with 3-(2-pyridyl)-5-phenyl-pyrazole (Py-Pz) ligand in the solid state at 298 K. |
These findings suggest that coordination complexes of this compound could serve as efficient emitters for applications in areas like organic light-emitting diodes (OLEDs).
Charge Transport Characteristics in Organic Electronics
The development of efficient charge-transporting materials is fundamental to the advancement of organic electronics. While direct studies on the charge transport properties of this compound are limited, research on related pyrazoline and pyridyl-substituted aromatic compounds provides valuable insights. rsc.orgrsc.org
Pyrazoline derivatives, which share the five-membered nitrogen-containing ring, are known to be effective hole-transport materials. rsc.org Their highest occupied molecular orbital (HOMO) energy levels typically fall between -4.8 and -5.2 eV, which is compatible with the work function of common anodes like indium tin oxide (ITO), facilitating efficient hole injection. rsc.org Experimental hole mobilities for pyrazoline-based materials, measured using the space-charge limited current (SCLC) method, are typically in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹. rsc.org
Table 2: Charge Transport Properties of Representative Pyrazoline Derivatives
| Derivative Substituent | HOMO (eV) | LUMO (eV) | Hole Mobility (μh), cm² V⁻¹ s⁻¹ | Reference |
| Phenyl | -5.19 | -1.97 | 2.5 x 10⁻⁶ | rsc.org |
| 4-Bromophenyl | -5.22 | -2.00 | 1.1 x 10⁻⁵ | rsc.org |
| 4-Nitrophenyl | -5.51 | -2.52 | - | rsc.org |
| Naphthyl | -5.13 | -1.96 | 4.6 x 10⁻⁶ | rsc.org |
The structure of this compound, featuring both electron-donating (aminopyrazole) and electron-accepting (pyridine) moieties, suggests the potential for ambipolar charge transport. However, the actual performance in a solid-state device is heavily dependent on the intermolecular arrangement. The solid-state packing, which is governed by hydrogen bonding and π-π stacking, dictates the degree of orbital overlap between adjacent molecules, a critical factor for efficient charge hopping. rsc.org Favorable packing can lead to high charge carrier mobilities, whereas unfavorable arrangements can significantly hinder or completely suppress charge transport. rsc.org
Application in Sensors and Dyes
The strategic placement of nitrogen atoms in the this compound scaffold makes it an excellent candidate for use as a chemosensor or dye, particularly for the detection of metal ions. The adjacent pyridine and pyrazole rings create a bidentate N,N-chelating site that can selectively bind to various metal cations. researchgate.netmdpi.com
Upon coordination with a metal ion, the electronic structure of the molecule is perturbed, leading to observable changes in its photophysical properties, such as a shift in absorption or emission wavelengths, or a significant change in fluorescence intensity (quenching or enhancement). This response forms the basis of its sensing capability. Pyridine-based fluorescent sensors have demonstrated high selectivity and sensitivity for detecting toxic heavy metal ions like Cu²⁺, Co²⁺, and Fe³⁺. mdpi.comrsc.org
A study on polymers derived from the closely related 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid ligand showed that a zinc-based polymer could act as a highly efficient luminescent sensor for Cu²⁺, Co²⁺, and Fe³⁺ in aqueous solutions through a drastic fluorescence quenching mechanism. rsc.org The efficiency of this quenching is quantified by the Stern-Volmer constant (Ksv), which indicates the sensitivity of the sensor to the analyte.
Table 3: Quenching Constants for a Pyrazole-Based Luminescent Polymer Sensor
| Analyte (Ion) | Stern-Volmer Constant (Ksv), M⁻¹ | Reference |
| Fe³⁺ | 1.62 x 10⁴ | rsc.org |
| Co²⁺ | 8.70 x 10³ | rsc.org |
| Cu²⁺ | 6.35 x 10³ | rsc.org |
| Data for the [Zn₃(L²⁻)₂(H₂O)₄Cl₂]n polymer sensor in aqueous solution. |
Given these precedents, this compound and its derivatives could be developed into "turn-off" fluorescent probes for various environmentally and biologically important metal ions.
Supramolecular Assembly and Self-Healing Materials
Supramolecular chemistry relies on non-covalent interactions to construct well-ordered, higher-level structures from molecular building blocks. This compound is an exemplary building block for supramolecular assembly due to its multiple hydrogen bonding sites and aromatic character.
The molecule contains hydrogen bond donors (the pyrazole N-H and the amine N-H₂) and hydrogen bond acceptors (the pyridine nitrogen and the pyrazole sp² nitrogen). This functionality allows for the formation of a rich variety of robust and directional hydrogen-bonding motifs, such as N-H···N. These interactions can guide the self-assembly of the molecules into predictable, extended architectures like one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) networks. rsc.org
In addition to hydrogen bonding, the pyridine and pyrazole rings can engage in π-π stacking interactions, which further stabilize the resulting supramolecular structures. rsc.org Research on polymers derived from a related pyrazole-carboxylic acid has shown the formation of 3D supramolecular frameworks driven by a combination of hydrogen bonding and π-π stacking. rsc.org Similarly, polymers containing pyridine side chains have been shown to form highly ordered crystalline aggregates through hydrogen bonding with complementary molecules. rsc.org
The reversible nature of these non-covalent bonds imparts responsive properties to the materials. If these supramolecular interactions are incorporated into a polymer matrix, they can serve as reversible cross-links. This opens the possibility of creating "smart" materials, such as self-healing polymers. In such a material, mechanical damage that breaks the non-covalent cross-links could be repaired by providing energy (e.g., heat), which allows the bonds to reform and restore the material's integrity.
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The vast potential of MOFs in gas storage, separation, and catalysis has driven a search for new organic linkers to create frameworks with tailored properties. Due to their versatile coordination abilities, pyridyl- and pyrazole-based ligands are extensively used in MOF synthesis. researchgate.netresearchgate.net
The compound this compound is a highly suitable candidate for use as a ligand in MOF construction. Its key features for this application include:
Bidentate Chelation: The pyridyl and pyrazole nitrogen atoms can chelate a single metal center, forming a stable five-membered ring.
Pore Functionalization: The 4-amino group is not typically involved in the primary coordination to form the framework. It would therefore project into the pores of the MOF, functionalizing the internal surface. This appended amine can serve as a basic site for heterogeneous catalysis, a binding site for selective guest adsorption (e.g., CO₂), or a point for post-synthetic modification.
Numerous MOFs have been successfully synthesized using ligands with similar functionalities. For example, a silver(I) MOF has been constructed using a pyrazine (B50134) carboxamide ligand bearing a pyridyl group, where the silver atoms are bridged by the ligands to form zigzag chains that are further linked into a 3D framework. nih.gov In another example, zinc(II) MOFs built from pyrazole-functionalized carboxylic acid ligands have been shown to be effective for the selective adsorption of organic dyes. rsc.org These examples highlight the feasibility of incorporating pyridinyl-pyrazole moieties into stable, porous frameworks.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govroyal-chem.com However, the future of synthesizing 5-(Pyridin-2-yl)-1H-pyrazol-4-amine and related compounds lies in the development of more sustainable and efficient "green chemistry" approaches. royal-chem.comnih.gov This includes exploring solvent-free reactions, utilizing microwave irradiation, and employing grinding techniques to reduce reaction times and waste. royal-chem.comnih.gov A significant goal is to design one-pot, multi-component reactions that allow for the construction of complex pyrazole-containing scaffolds from simple starting materials in a single step. chim.itmdpi.com Such methods not only improve efficiency but also align with the principles of environmentally friendly chemical synthesis. rsc.orgscirp.org
Furthermore, research into catalyst- and solvent-free protocols is gaining traction. rsc.org For instance, thermal heating has been successfully used for the synthesis of fused 4H-pyran derivatives, and similar strategies could be adapted for pyrazole synthesis. rsc.org The use of readily available and less hazardous reagents, such as employing iodine as a catalyst in cascade reactions, also presents a promising direction for the sustainable synthesis of functionalized pyrazoles.
Exploration of Advanced Characterization Techniques for Dynamic Systems
A deeper understanding of the structure-property relationships of this compound and its derivatives requires the use of sophisticated characterization techniques. nih.govmdpi.com While standard spectroscopic methods like NMR, IR, and mass spectrometry are essential for confirming the structures of newly synthesized compounds, advanced techniques are needed to probe their dynamic behavior and interactions. centralasianstudies.orgsciensage.infonih.gov
For instance, advanced NMR spectroscopy techniques, including 2D experiments like HMBC, HSQC, and NOESY, can provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule. mdpi.com Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure of these compounds in the solid state. nih.gov To understand the behavior of these molecules in solution and their interactions with other molecules or biological targets, techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed. These methods can provide quantitative data on binding affinities and thermodynamics, which are crucial for drug discovery and materials design.
Integration of Machine Learning and AI in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new compounds based on the this compound scaffold. nih.govresearchgate.net These computational tools can be used to build robust Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netphyschemres.orgijirss.com By analyzing large datasets of known pyrazole derivatives, ML algorithms can identify key molecular descriptors that correlate with desired properties such as biological activity, solubility, or material performance. researchgate.netphyschemres.org
This predictive power allows for the in silico design and screening of vast virtual libraries of compounds, significantly accelerating the discovery of new lead molecules with optimized properties. nih.govresearchgate.net For example, deep learning models have been used to design and evaluate new pyrazole derivatives as potential inhibitors of viral enzymes. nih.gov Similarly, ML has been employed to predict the crystalline density of pyrazole-based energetic materials. researchgate.net This integrated approach of computational and synthetic strategies provides a powerful framework for future research, enabling the rapid and cost-effective development of novel compounds for a wide range of applications. nih.gov
Expansion into Unexplored Materials Science Applications
While pyrazole derivatives have been extensively studied for their pharmaceutical applications, their potential in materials science remains a largely untapped area of research. biosynce.comroyal-chem.comrroij.com The unique photophysical and electronic properties of pyrazole-containing compounds make them promising candidates for the development of advanced materials. mdpi.com Future research could focus on incorporating the this compound moiety into polymers and metal-organic frameworks (MOFs). biosynce.com
The resulting materials could exhibit interesting optical, electrical, and mechanical properties, making them suitable for applications in sensors, optoelectronic devices, and coatings. biosynce.com The ability of the pyrazole ring to coordinate with metal ions also opens up possibilities for creating novel catalysts and materials for gas storage and separation. biosynce.com Furthermore, the development of pyrazole-based conductive polymers and photovoltaic materials could contribute to advancements in solar energy conversion. royal-chem.com
Mechanistic Understanding of Complex Reactions and Derivatization Pathways
A fundamental understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. nih.govnih.govresearchgate.net Future research should focus on detailed mechanistic studies to elucidate the step-by-step processes of key transformations. This includes investigating the role of intermediates, catalysts, and reaction conditions on the outcome of the reaction. nih.govresearchgate.net
For example, studies have provided evidence for the in situ generation of reactive intermediates in the synthesis of fused tricyclic pyrazoles. nih.gov Understanding such pathways allows for greater control over the reaction and the targeted synthesis of specific derivatives. Furthermore, exploring the derivatization of the pyrazole core at different positions (C4-sulfenylation, for instance) can lead to a diverse range of functionalized compounds with unique properties. researchgate.net A deeper mechanistic insight will not only enhance the synthetic toolkit for pyrazole chemistry but also pave the way for the discovery of novel and unexpected reaction pathways.
Q & A
Q. What are the optimal synthetic routes for 5-(Pyridin-2-yl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?
Q. What structural modifications enhance the biological activity of this compound derivatives, and how do substituents affect binding affinity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine at pyrazole C5) or alkyl chains (e.g., methyl at pyridine C3) can modulate lipophilicity and target interactions. For example:
-
Fluorination increases metabolic stability and enhances binding to kinase ATP pockets (e.g., IC₅₀ improvements by 3–5×) .
-
Methyl groups on pyridine improve π-π stacking with aromatic residues in enzymes .
-
Experimental Design : Use parallel synthesis to generate derivatives, followed by enzymatic assays (e.g., kinase inhibition) and molecular docking (e.g., AutoDock Vina) to correlate structure-activity relationships (SAR) .
- Data Table :
| Derivative | Substituent | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | None | 10.2 | 1.8 |
| 5-Fluoro | F at C5 | 2.1 | 2.3 |
| 3-Methyl | CH₃ at C3 | 6.7 | 2.1 |
Q. How do crystallographic studies resolve contradictions in proposed binding modes of this compound analogs?
-
Methodological Answer : X-ray crystallography (e.g., single-crystal analysis at 173 K) reveals precise intermolecular interactions. For instance, the pyridine ring forms a dihedral angle of 6.4° with the pyrazole, enabling hydrogen bonding (N–H···N) between the amine and pyridinyl nitrogen . Contradictions in docking predictions (e.g., flipped binding orientations) are resolved by comparing experimental electron density maps with computational models .
-
Key Crystallographic Parameters :
- Space group: P2₁2₁2₁
- R factor: 0.031
- H-bond distances: N–H···N = 2.89 Å
Q. What strategies mitigate synthetic challenges in scaling up this compound production while maintaining regioselectivity?
- Methodological Answer :
- Regioselectivity : Use directing groups (e.g., Boc-protected amines) to control coupling positions .
- Scale-up : Replace DMSO with greener solvents (e.g., ethanol/water mixtures) and optimize catalyst loading (e.g., 5 mol% CuBr vs. 10 mol% in lab-scale reactions) to reduce costs .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to avoid over- or under-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
